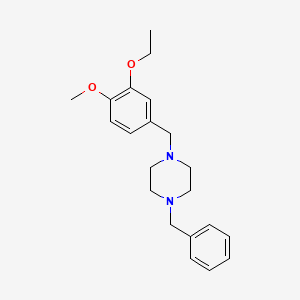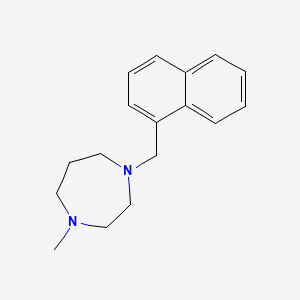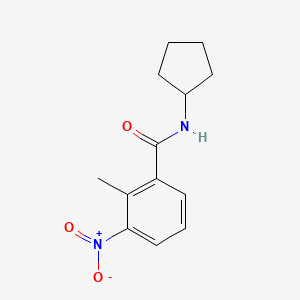![molecular formula C20H17ClN2O3 B5656209 (1-{[7-chloro-2-(2-furyl)-8-methyl-4-quinolinyl]carbonyl}-2,5-dihydro-1H-pyrrol-2-yl)methanol](/img/structure/B5656209.png)
(1-{[7-chloro-2-(2-furyl)-8-methyl-4-quinolinyl]carbonyl}-2,5-dihydro-1H-pyrrol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The focus of this analysis is on a complex chemical compound, featuring a quinolinyl and pyrrolyl group with various functional groups including chloro, furyl, and methyl groups. This compound is part of a broader class of organic compounds with notable chemical properties.
Synthesis Analysis
The synthesis of related quinoline and pyrroline compounds often involves intricate reactions. For instance, the synthesis of certain quinoline derivatives can be achieved via photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes in methanol, producing various annulated quinolines under specific conditions (Austin et al., 2007). Similar synthesis approaches could potentially apply to the compound , considering its structural similarities.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by specific bond lengths and angles indicating electron delocalization. For example, a structural study of a related quinoline compound showed consistent bond lengths with electron delocalization in its rings (Castillo et al., 2013). This characteristic might be relevant in understanding the molecular structure of "(1-{[7-chloro-2-(2-furyl)-8-methyl-4-quinolinyl]carbonyl}-2,5-dihydro-1H-pyrrol-2-yl)methanol".
Chemical Reactions and Properties
Quinoline derivatives are known for their ability to undergo various chemical reactions. For instance, the quinoprotein methanol dehydrogenase, which includes a quinoline structure, is known for its activity involving electron transfer and interaction with other chemical groups (Ghosh et al., 1995). Such properties might be present in the compound under analysis.
Physical Properties Analysis
The physical properties of quinoline derivatives can be influenced by their molecular structure and intermolecular interactions. For example, certain quinoline compounds exhibit fluorescence quenching in complexes with methanol (Nosenko et al., 2007). This property might provide insights into the physical behavior of our compound of interest.
Chemical Properties Analysis
Chemical properties like reactivity and stability of quinoline and pyrroline compounds can vary. For instance, some quinoline derivatives have been found to be involved in catalytic processes, affecting their reactivity (Ichikawa, 1978). These properties are crucial for understanding the chemical behavior of the compound.
Propriétés
IUPAC Name |
[7-chloro-2-(furan-2-yl)-8-methylquinolin-4-yl]-[2-(hydroxymethyl)-2,5-dihydropyrrol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-12-16(21)7-6-14-15(20(25)23-8-2-4-13(23)11-24)10-17(22-19(12)14)18-5-3-9-26-18/h2-7,9-10,13,24H,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICOVXXCHLNCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CC=CC3CO)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{[7-chloro-2-(2-furyl)-8-methyl-4-quinolinyl]carbonyl}-2,5-dihydro-1H-pyrrol-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]acetamide](/img/structure/B5656129.png)

![2-anilino-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5656144.png)

![N~2~-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-leucinamide](/img/structure/B5656155.png)

![4-{[1-cyclohexyl-5-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5656173.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-morpholin-4-ylcyclohexanecarboxamide](/img/structure/B5656199.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5656215.png)

![9-(4-methylquinolin-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5656220.png)
![N-{2-[1-(3-chloro-2-methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B5656234.png)